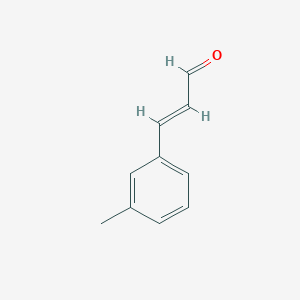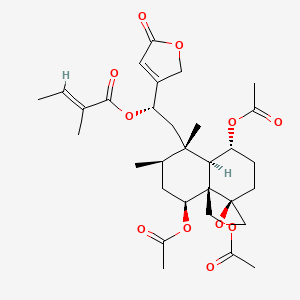![molecular formula C18H15BrN2O3S B3039000 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione CAS No. 946387-38-8](/img/structure/B3039000.png)
10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione
描述
10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indoline and thiazolidine rings in its structure makes it a significant molecule in medicinal chemistry and organic synthesis.
作用机制
Target of Action
Spirocyclic oxindoles, a class of compounds to which this molecule belongs, are known to interact with the p53-mdm2 protein-protein interaction . This interaction plays a crucial role in the regulation of the tumor suppressor protein p53 .
Mode of Action
They achieve this by inhibiting the p53-MDM2 interaction, leading to the reactivation of p53 in tumor tissues .
Biochemical Pathways
The inhibition of the p53-mdm2 interaction by spirocyclic oxindoles can lead to the reactivation of p53, a key player in several biochemical pathways related to cell cycle regulation and apoptosis .
Result of Action
Spirocyclic oxindoles, in general, are known to inhibit cell proliferation and induce apoptosis in cancer cells, leading to complete tumor growth regression without affecting the activities of normal cells .
生化分析
Biochemical Properties
10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione plays a crucial role in biochemical reactions, particularly in the inhibition of protein-protein interactions. This compound has been shown to interact with the tumor suppressor protein p53 and its negative regulator MDM2 . By inhibiting the p53-MDM2 interaction, 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione stabilizes and activates p53, leading to the induction of apoptosis in cancer cells . Additionally, this compound has been reported to interact with other proteins involved in cell cycle regulation and apoptosis, further enhancing its anticancer potential .
Cellular Effects
The effects of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating the p53 pathway and inhibiting cell proliferation . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . Furthermore, 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione has been shown to inhibit the growth of tumor cells without affecting normal cells, highlighting its selectivity and potential as a targeted anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione involves several key interactions at the molecular level. This compound binds to the p53-binding pocket of MDM2, preventing the ubiquitination and subsequent degradation of p53 . As a result, p53 accumulates in the cell, leading to the activation of its target genes involved in apoptosis and cell cycle arrest . Additionally, 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione may inhibit other enzymes and proteins involved in cell survival and proliferation, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound has demonstrated good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione maintains its anticancer activity and continues to induce apoptosis in cancer cells without causing significant toxicity to normal cells .
Dosage Effects in Animal Models
The effects of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis in cancer cells . At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione while minimizing potential adverse effects .
Metabolic Pathways
10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione is involved in several metabolic pathways, primarily related to its biotransformation and elimination from the body. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys . The interaction of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione with metabolic enzymes may also affect the levels of other metabolites and influence metabolic flux .
Transport and Distribution
The transport and distribution of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione within cells and tissues are mediated by various transporters and binding proteins . This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins and accumulate in certain cellular compartments . The distribution of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
The subcellular localization of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione plays a crucial role in its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus of cancer cells . The presence of targeting signals and post-translational modifications may direct 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione to specific compartments or organelles, where it can exert its effects on cellular processes . The subcellular localization of this compound is essential for its interaction with target proteins and the induction of apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxyphenyl isothiocyanate with 3-bromoindoline-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
科学研究应用
10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 10-Bromo-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione
- 10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione
Uniqueness
10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
属性
IUPAC Name |
5'-bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-2-24-13-6-4-12(5-7-13)21-16(22)10-25-18(21)14-9-11(19)3-8-15(14)20-17(18)23/h3-9H,2,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBVAORQDUAOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CSC23C4=C(C=CC(=C4)Br)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142213 | |
| Record name | 5-Bromo-3′-(4-ethoxyphenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946387-38-8 | |
| Record name | 5-Bromo-3′-(4-ethoxyphenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946387-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3′-(4-ethoxyphenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


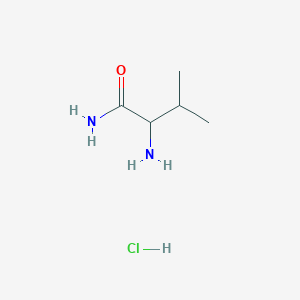
![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B3038921.png)
![Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate](/img/structure/B3038925.png)
![Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate](/img/structure/B3038926.png)
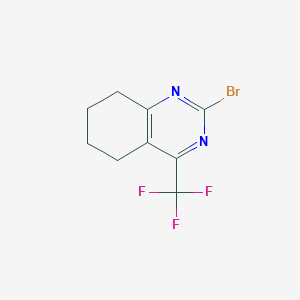
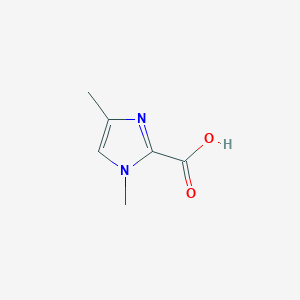
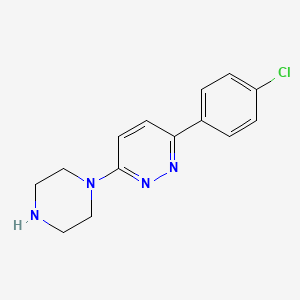
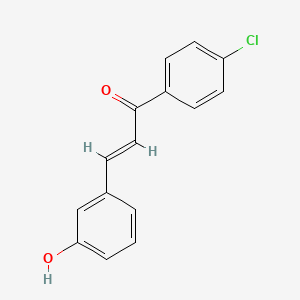
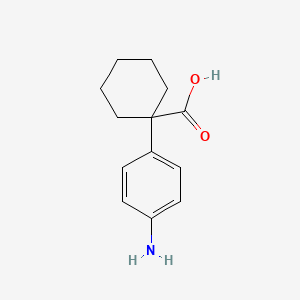
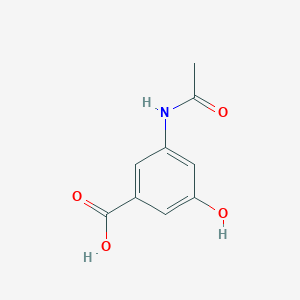
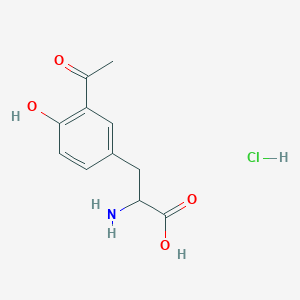
![[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B3038937.png)
